N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-aminophenyl-2-thiophenecarboxamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonyl group can produce the corresponding sulfide.
Scientific Research Applications
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring may also interact with biological membranes, affecting their properties and function .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide
- N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide
- N-[4-[oxo(1-piperidinyl)methyl]phenyl]-2-thiophenecarboxamide
Uniqueness
N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-8-10-19(11-9-13)24(21,22)15-6-4-14(5-7-15)18-17(20)16-3-2-12-23-16/h2-7,12-13H,8-11H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIQXCARCHZJIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.